4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-0509 is a selective beta 1 receptor agonist known for its ability to increase inotropy in canine ventricular muscle and selectively down-regulate rat cardiac beta 1-adrenoceptors . This compound is primarily used for research purposes and has shown significant potential in cardiovascular studies.
Preparation Methods
The synthetic route for T-0509 involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction proceeds through a series of steps including condensation, reduction, and cyclization.
Industrial Production: Industrial production methods for T-0509 are not widely documented, but typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
T-0509 undergoes various chemical reactions, including:
Oxidation: T-0509 can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert T-0509 into its corresponding alcohols.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the aromatic ring of T-0509.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
T-0509 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta 1 receptor interactions and signaling pathways.
Biology: Investigated for its effects on cardiac muscle contractility and receptor down-regulation.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its selective beta 1 receptor agonist properties.
Industry: Utilized in the development of new cardiovascular drugs and research on adrenergic receptors
Mechanism of Action
T-0509 exerts its effects by selectively binding to and activating beta 1 receptors. This activation leads to the stimulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, which enhances myocardial contractility. The molecular targets involved include the beta 1 adrenergic receptors on cardiac muscle cells .
Comparison with Similar Compounds
T-0509 is unique compared to other beta 1 receptor agonists due to its high selectivity and potency. Similar compounds include:
Isoproterenol: A non-selective beta-adrenergic receptor agonist used in the study of bradycardia and bronchial asthma.
Talinolol: A selective beta 1 adrenoceptor antagonist known for its cardioprotective and antihypertensive activity.
Propranolol: A nonselective beta-adrenergic receptor antagonist with high affinity for both beta 1 and beta 2 receptors.
T-0509 stands out due to its selective action on beta 1 receptors, making it a valuable tool in cardiovascular research and potential therapeutic applications.
Properties
CAS No. |
96843-99-1 |
---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3 |
InChI Key |
DIPGFXJERHNAQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol RP333 RP333, (R)-isomer RP333, dihydrochloride, (+)-isomer RP333, hydrochloride T 0509 T-0509 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.